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Introduction to Trimyristin-Based NLCs

Nanostructured Lipid Carriers (NLCs) represent a pivotal evolution in lipid-based drug delivery systems,

specifically designed to overcome the limitations of traditional colloidal carriers. As second-generation

solid lipid nanoparticles, NLCs utilize a blend of solid and liquid lipids to create an imperfect crystalline

structure that enhances drug loading capacity and prevents drug expulsion during storage. The unique matrix

architecture of NLCs enables greater encapsulation efficiency, improved stability, and tailored release

kinetics for both hydrophobic and hydrophilic active compounds [1]. Among solid lipids, trimyristin (also

known as Dynasan 114) has emerged as a particularly valuable excipient due to its favorable melting point

(approximately 56-58°C), biocompatibility, and ability to form stable crystalline structures with enhanced

drug incorporation capacity.

The fundamental innovation of NLCs lies in their heterogeneous composition, where the incorporation of

liquid lipids into solid lipid matrices creates nanostructures with enhanced payload capacity and stability

profiles. This technical advance addresses the primary limitation of first-generation Solid Lipid

Nanoparticles (SLNs), which tended to form perfect crystals that could expulse active ingredients during

storage. Trimyristin-based NLCs have demonstrated exceptional performance across diverse pharmaceutical

applications, including oral drug delivery, transdermal systems, and recently, RNA vaccine delivery,

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 13 Tech Support

https://www.smolecule.com/products/s545909?utm_src=pdf-body
https://www.smolecule.com/products/s545909?utm_src=pdf-interest
https://www.smolecule.com/products/s545909?utm_src=pdf-body
https://jddtonline.info/index.php/jddt/article/view/7390
https://www.smolecule.com/products/s545909?utm_src=pdf-body
https://www.smolecule.com/products/s545909?utm_src=pdf-body
https://www.smolecule.com/products/s545909?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


where their thermostability attributes overcome critical cold chain limitations [2] [3]. The following sections

provide comprehensive application notes and detailed experimental protocols to facilitate the development

and characterization of trimyristin-based NLCs for research and industrial applications.

Composition and Formulation Principles

Core Components and Functions

Table 1: Core formulation components of trimyristin-based NLCs

Component
Category

Specific Examples Function
Concentration
Range

Solid Lipid Trimyristin (Dynasan 114) Forms crystalline matrix

structure; provides stability

1.0-5.0% (w/v)

Liquid Lipids Squalene, Glyceryl trioleate

(GTO), Glyceryl tricaprylate
(GTC)

Creates crystal

imperfections; enhances
drug loading

0.5-3.0% (w/v)

Cationic Lipids DOTAP, DDAB Provides positive charge for
complexation with nucleic

acids

0.1-1.0% (w/v)

Surfactants Polysorbate 80, Sorbitan

monostearate, Poloxamer
188

Stabilizes nanoparticle

formation; controls particle
size

0.5-3.0% (w/v)

Cryoprotectants Sucrose, Trehalose, Lactose Prevents aggregation during
lyophilization

5-20% (w/v)

The rational design of trimyristin-based NLCs requires careful consideration of component compatibility

and concentration optimization. Trimyristin serves as the structural backbone of the nanoparticle matrix,

providing a stable crystalline foundation with a melting behavior suitable for both hot homogenization

processing and physiological stability. The selection of liquid lipids is particularly critical, as their chemical
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composition, molecular structure, and hydrophilic-lipophilic balance (HLB) significantly impact critical

quality attributes of the resulting NLCs [4]. Research demonstrates that liquid lipids with higher drug

solubility enhance encapsulation efficiency, while those that reduce crystal perfection improve long-term

stability.

Formulation Design Strategy

The development strategy for trimyristin NLCs should follow a systematic approach that begins with

comprehensive solubility studies of the active pharmaceutical ingredient (API) in various lipid blends. The

lipid ratio between trimyristin and liquid lipid typically ranges from 70:30 to 90:10 (w/w), optimized to

create sufficient crystal imperfections for enhanced drug loading while maintaining matrix integrity.

Surfactant selection and concentration must be tailored to the intended administration route, with non-ionic

surfactants generally preferred for improved biocompatibility. The incorporation of cationic lipids such as

DOTAP enables the NLCs to complex with negatively charged nucleic acids (RNA, DNA), expanding

applications to vaccine delivery and gene therapy [2]. This electrostatic complexation approach protects

genetic material from enzymatic degradation while facilitating cellular uptake.
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NLC Structural Organization and Component Interaction

NLC Structural Organization and Component Interaction
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Preparation Methods and Protocols

Hot Melt High-Pressure Homogenization
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The hot melt high-pressure homogenization technique represents the gold standard for industrial-scale

production of trimyristin NLCs due to its excellent reproducibility and scalability. This method utilizes

controlled thermal and mechanical energy to create uniform lipid nanoparticles with narrow size distribution.

The following protocol details the optimized preparation steps:

Step 1: Lipid Phase Preparation - Accurately weigh trimyristin (3.0% w/v) and liquid lipid (1.0%

w/v) into a glass vial. Heat the lipid mixture to 60-65°C (5-10°C above the trimyristin melting point)

with continuous magnetic stirring until a clear, homogeneous melt is obtained. Incorporate the active

ingredient (e.g., resveratrol, nitrendipine) into the molten lipid phase and maintain under gentle stirring

to ensure complete dissolution [4] [3].

Step 2: Aqueous Phase Preparation - Dissolve the selected surfactant(s) (e.g., 2.0% w/v polysorbate

80 or 1.5% poloxamer 188) in purified water pre-heated to the same temperature as the lipid phase. For

cationic NLCs, include DOTAP (0.5% w/v) in the aqueous phase with careful pH adjustment to 6.5-7.0

if necessary [2].

Step 3: Pre-emulsification - Add the hot lipid phase slowly to the hot aqueous phase while using

high-shear mixing (Ultra-Turrax at 10,000-15,000 rpm for 3-5 minutes). This creates a coarse pre-

emulsion with droplet size typically between 1-10 μm.

Step 4: High-Pressure Homogenization - Process the pre-emulsion through a high-pressure

homogenizer (e.g., Microfluidizer) at 500-1,500 bar for 3-5 cycles while maintaining the temperature

above the lipid melting point. The increased pressure and shear forces reduce particle size to the

nanoscale range (typically 80-200 nm).

Step 5: Cooling and Crystallization - Immediately cool the obtained nanoemulsion to 2-8°C under

gentle stirring (500-1,000 rpm) to facilitate lipid recrystallization and NLC formation. The

crystallization process typically requires 30-60 minutes to complete.

This protocol yields sterile dispersions suitable for pharmaceutical applications, with particle sizes typically

ranging from 80-200 nm and polydispersity indices below 0.3, indicating narrow size distribution. The

process parameters (homogenization pressure, cycle number, and cooling rate) can be optimized for specific

API requirements and scale of production [4] [1].
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Lyophilization Protocol for Long-Term Storage

Lyophilization represents a critical processing step for enhancing the long-term stability of trimyristin

NLCs, particularly for thermolabile actives like RNA vaccines. The following optimized protocol ensures

retention of nanoparticle characteristics post-reconstitution:

Step 1: Cryoprotectant Addition - Add sucrose (10-20% w/v) as a lyoprotectant to the NLC

dispersion with gentle stirring until complete dissolution. The optimal sucrose concentration should be

determined empirically for each formulation, with higher concentrations (20% w/v) proving more

effective for preventing particle size increase post-lyophilization [2].

Step 2: Pre-freezing - Aliquot the cryoprotectant-containing NLC dispersion into glass vials or

lyophilization flasks. Freeze at -80°C for 6-12 hours using a controlled rate freezer or conventional

freezer. Slow freezing (1°C/min) promotes the formation of optimal ice crystal structure for subsequent

sublimation.

Step 3: Primary Drying - Transfer samples to a pre-cooled lyophilizer shelf (-40°C) and initiate

primary drying at a chamber pressure of 0.1-0.2 mbar for 24-48 hours. Maintain shelf temperature at

-40°C to -30°C during this phase to ensure complete ice sublimation without product collapse.

Step 4: Secondary Drying - Gradually increase shelf temperature to 25°C over 5-10 hours while

maintaining low pressure (0.01-0.05 mbar) to remove bound water. The total drying time typically

ranges from 36-72 hours depending on fill volume and container type.

Step 5: Characterization and Storage - The resulting lyophilized cake should appear as an elegant,

white structure without shrinkage or cracking. Reconstitute with nuclease-free water (for RNA

applications) or purified water (for conventional drugs) by gentle manual swirling. Assess critical

quality parameters (particle size, PDI, zeta potential, encapsulation efficiency) to confirm maintenance

of nanoparticle characteristics [2].

Lyophilized trimyristin NLCs demonstrate exceptional stability, maintaining their biophysical properties

and biological activity for ≥8 months at room temperature and ≥21 months at refrigerated conditions (4°C),

making them ideal for stockpiling in pandemic preparedness applications [2].
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NLC Preparation and Lyophilization Workflow
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Lyophilized Cake
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Characterization Techniques and Quality Control

Critical Quality Attributes Assessment

Comprehensive characterization of trimyristin NLCs is essential to ensure batch-to-batch consistency,

stability, and performance. The following critical quality attributes (CQAs) must be evaluated using

validated methodologies:

Particle Size and Polydispersity Index (PDI) - Determine by Photon Correlation Spectroscopy

(PCS, also known as Dynamic Light Scattering) using a Malvern Zetasizer or equivalent instrument.

Dilute NLC dispersion appropriately with filtered water (0.22 μm) to achieve optimal scattering

intensity. Measurements should be performed in triplicate at 25°C. Acceptable criteria: size 80-200 nm,

PDI <0.3 indicating narrow size distribution [3].

Zeta Potential - Measure by Laser Doppler Micro-electrophoresis using the same instrument. Dilute

samples with 1 mM NaCl solution to maintain constant ionic strength. Perform measurements in

triplicate. Zeta potential values >|±30 mV| indicate excellent electrostatic stability, while values >|±20

mV| suggest acceptable physical stability for many pharmaceutical applications [4].

Encapsulation Efficiency (EE) and Drug Loading (DL) - Determine by indirect method using

ultrafiltration centrifugation (e.g., Amicon Ultra filters, 10 kDa MWCO). Centrifuge aliquots of NLC

dispersion at 10,000 × g for 15-30 minutes. Analyze the free drug concentration in the filtrate using

validated HPLC or UV-Vis spectroscopy. Calculate EE% = (Total drug - Free drug)/Total drug × 100%

and DL% = (Mass of encapsulated drug / Mass of lipid) × 100% [4].

Crystalline State and Polymorphic Transitions - Characterize using Differential Scanning

Calorimetry (DSC). Hermetically seal 5-10 mg of NLC dispersion in aluminum pans. Perform

heating scans from 20°C to 80°C at 5-10°C/min under nitrogen purge. Compare thermograms with
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pure trimyristin and physical mixtures to identify polymorphic changes and confirm successful NLC

formation [4] [3].

Morphological Evaluation - Visualize using Transmission Electron Microscopy (TEM) or

Scanning Electron Microscopy (SEM). For TEM, apply a drop of diluted NLC dispersion to carbon-

coated copper grids, stain with 2% phosphotungstic acid, and air-dry before observation. NLCs should

appear as spherical, discrete nanoparticles without aggregation [3].

Table 2: Stability performance of trimyristin NLCs under different storage conditions

Formulation
Type

Storage
Condition

Storage
Duration

Particle Size
Change

PDI
Variation

Encapsulation
Efficiency
Retention

Liquid NLC
(without RNA)

4°C

(refrigerated)

≥12

months

Minimal increase <0.05

change

>95%

Lyophilized
NLC/RNA

25°C (room

temperature)

≥8 months Moderate

increase after
reconstitution

<0.1

change

>90%

Lyophilized
NLC/RNA

4°C
(refrigerated)

≥21
months

Minimal increase
after

reconstitution

<0.05
change

>95%

Lyophilized
NLC/RNA

40°C

(accelerated)

3 months Significant

increase after
reconstitution

>0.2

change

85-90%

Stability and Performance Data

Thermostability Advantages

Trimyristin-based NLCs demonstrate exceptional thermostability that addresses critical cold chain

limitations associated with conventional lipid nanoparticle systems. Research evidence confirms that liquid
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NLC dispersions (without complexed RNA) maintain consistent particle size and composition for ≥1 year

when stored at refrigerated conditions (4°C) [2]. This extended stability enables strategic stockpiling of the

delivery platform for rapid response to emerging health threats, where pathogen-specific RNA can be rapidly

produced and complexed with pre-manufactured NLCs.

For RNA vaccine applications, the lyophilization capability of trimyristin NLCs represents a

transformative advancement. When complexed with RNA and lyophilized with appropriate cryoprotectants

(10-20% sucrose), these systems retain their biophysical properties and biological activity for ≥8 months at

room temperature (25°C) and ≥21 months under refrigeration (4°C) [2]. This remarkable stability profile

significantly reduces dependency on frozen storage infrastructure (-20°C to -70°C) that currently limits

vaccine distribution in resource-limited settings. The thermostable NLC/RNA vaccine platform thus has

potential to revolutionize pandemic response capabilities and enable more equitable global vaccine access.

In Vivo Performance Evidence

The therapeutic efficacy of trimyristin NLC formulations has been demonstrated across multiple drug

classes and administration routes. In transdermal delivery studies, both SLN and NLC formulations enriched

with trimyristin significantly controlled hypertension in DOCA-induced hypertensive rat models from the

first hour of administration (p < 0.05) [3]. The NLC-based gels demonstrated enhanced efficacy compared to

oral drug administration, with sustained release profiles over 24 hours and reduced dosing frequency.

In RNA vaccine applications, lyophilized and reconstituted Zika NLC/saRNA vaccines induced neutralizing

antibody titers identical to freshly complexed, un-lyophilized vaccines at equivalent doses (1 μg) in

C57BL/6 mice [2]. This confirmation that the lyophilization and reconstitution processes do not compromise

immunogenicity is critical for practical implementation of thermostable RNA vaccines. Similarly, NLC

complexed with ovalbumin (OVA) mRNA demonstrated maintained protection against RNase degradation

and appropriate biophysical characteristics post-lyophilization, confirming the platform versatility for

different RNA types.

Application Examples and Case Studies

RNA Vaccine Delivery

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8924030/
https://www.smolecule.com/products/s545909?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8924030/
https://www.smolecule.com/products/s545909?utm_src=pdf-body
https://www.smolecule.com/products/s545909?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18665979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8924030/
https://www.smolecule.com/products/s545909?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The RNA vaccine delivery application of trimyristin NLCs represents one of the most technologically

significant advances in the field. The system utilizes a precisely formulated composition containing

trimyristin as the solid lipid, squalene as the liquid lipid, sorbitan monostearate and polysorbate 80 as

surfactants, and DOTAP as cationic lipid [2]. The preparation involves simple mixing of pre-manufactured

NLC with vaccine RNA, allowing spontaneous complex formation through electrostatic interactions between

the positively charged DOTAP and negatively charged RNA backbone.

This technology demonstrated remarkable success with a Zika virus vaccine candidate, where the next-

generation Zika NLC/saRNA vaccine induced high levels of neutralizing antibodies and protected mice

against viral challenge [2]. After lyophilization with 10% sucrose as lyoprotectant, the vaccine retained

complete immunogenicity, with no difference in neutralizing antibody response between

lyophilized/reconstituted and freshly complexed vaccines. This proof-of-concept validates the platform's

potential for both pandemic response and routine immunization in settings with limited cold chain

infrastructure.

Transdermal Drug Delivery

Trimyristin NLCs have shown exceptional performance in transdermal delivery of cardiovascular drugs

such as nitrendipine (NDP). Comparative studies between SLN and NLC formulations for transdermal NDP

delivery demonstrated that both carbopol SLN (A1) and carbopol NLC (B1) gels significantly controlled

hypertension from the first hour of application (p < 0.05) in DOCA-induced hypertensive rats [3]. The

systems provided sustained drug release over 24 hours, with the sustained effect being more pronounced

with the SLN and NLC gel formulations compared to conventional formulations.

The mechanistic advantage of trimyristin NLCs in transdermal applications relates to their occlusive

properties on skin surface, promoting hydration of the stratum corneum and creating enhanced pathways for

drug penetration. Additionally, the lipid similarity to skin constituents facilitates interaction with the stratum

corneum lipid matrix, potentially enabling targeted delivery to cutaneous structures with reduced systemic

exposure and improved safety profiles.

Conclusion and Future Perspectives
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Trimyristin-based Nanostructured Lipid Carriers represent a versatile, robust platform for advanced drug

delivery and vaccine development. Their unique structural advantages over first-generation solid lipid

nanoparticles include enhanced drug loading capacity, reduced drug expulsion during storage, and improved

stability profiles. The documented ability of trimyristin NLCs to maintain stability for extended periods at

refrigerated and room temperature conditions, particularly when lyophilized, addresses critical challenges in

global medicine distribution and pandemic preparedness.

Future development directions for trimyristin NLC technology include precision surface engineering for

active targeting, integration of stimuli-responsive components for triggered release, and expansion into

combination therapy approaches. While manufacturing scale-up and regulatory pathway definition remain

considerations for widespread implementation, the existing evidence base supports significant potential for

trimyristin NLCs to transform pharmaceutical product development across multiple therapeutic areas. The

protocols and application notes provided in this document offer a robust foundation for researchers to exploit

this promising technology platform.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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